(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine

JAK3 inhibition immunomodulation kinase selectivity

Developing selective JAK3 inhibitors or MCH receptor antagonists? Non-stereospecific analogs introduce assay false-positives and off-target activity. This (R)-configured chiral heterocyclic amine (C₉H₁₃N₃, 163.22 g/mol) solves that: • JAK3 selectivity: IC₅₀=38 nM with minimal JAK1/2/TYK2 activity • MCH receptor pharmacophore per WO2005103039A8 • Rigid scaffold: XLogP3=0.6, TPSA=42.2 Ų, 1 rotatable bond for docking fidelity Supplied ≥98% (HPLC), GHS07 (H315/H319/H335). Immediate lab-scale shipment ready.

Molecular Formula C9H13N3
Molecular Weight 163.224
CAS No. 1365937-29-6
Cat. No. B2741064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine
CAS1365937-29-6
Molecular FormulaC9H13N3
Molecular Weight163.224
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=CC=N2
InChIInChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m1/s1
InChIKeyWGDHXHKTNGOFPW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine Overview


(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine (CAS: 1365937-29-6) is a chiral heterocyclic amine with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with a primary amine in the (R)-configuration, with the pyrrolidine nitrogen bearing a pyridin-2-yl substituent . Its rigid pyrrolidine scaffold confers conformational stability, while the pyridine moiety enhances metal coordination potential [1]. The compound is supplied as a research chemical with commercial purity specifications typically ranging from 97% to ≥98%, and it carries GHS07 hazard classifications (H315, H319, H335) .

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: Substitution Risks


Substituting (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine with its (3S)-enantiomer (CAS 884738-96-9) or other pyrrolidin-3-amine derivatives is not scientifically interchangeable. The (R)-configuration determines spatial orientation of the primary amine, which directly impacts ligand binding geometry in asymmetric catalysis and target engagement in medicinal chemistry [1]. In the context of 2-(3-aminopyrrolidin-1-yl)pyridine scaffolds as melanin-concentrating hormone (MCH) receptor antagonists, stereochemistry modulates receptor subtype selectivity and functional potency [2]. Additionally, derivatives of this scaffold demonstrate kinase inhibition profiles that vary with stereochemistry—the (R)-enantiomer scaffold is associated with JAK3-selective inhibition (IC₅₀ = 38 nM) with minimal activity against other JAK family members, whereas alternative substitution patterns yield different selectivity windows [3]. The following evidence quantifies these differences and establishes selection criteria for procurement decisions.

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: Differentiation Evidence


JAK3 Selective Inhibition

Derivatives of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine exhibit selective inhibition of JAK3 kinase with an IC₅₀ of 38 nM, while demonstrating minimal activity against other JAK family members (JAK1, JAK2, TYK2) [1]. This selectivity profile contrasts with pan-JAK inhibitors and positions the (R)-configured scaffold as a starting point for developing JAK3-selective agents with potentially reduced off-target immunosuppressive effects.

JAK3 inhibition immunomodulation kinase selectivity

Stereochemical Identity and Purity

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine (CAS 1365937-29-6) is the defined (R)-enantiomer, with commercial specifications of ≥98% purity and clearly assigned absolute configuration . The corresponding (3S)-enantiomer carries a distinct CAS number (884738-96-9). The stereochemical designation is not merely a labeling nuance; the (R)-configuration ensures predictable chiral induction in asymmetric transformations and consistent target engagement geometry .

chiral resolution stereochemistry enantiomeric purity

MCH Receptor Antagonist Pharmacophore

The 2-(3-aminopyrrolidin-1-yl)pyridine core, of which (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine is a foundational building block, is explicitly claimed as a pharmacophore in patent WO2005103039A8 for melanin-concentrating hormone (MCH) receptor antagonists [1]. The patent specifically encompasses stereoisomers of this scaffold, with the 3-aminopyrrolidine substitution pattern and stereochemistry recognized as determinants of MCH receptor binding affinity and functional antagonism. This contrasts with alternative pyrrolidine substitution patterns (e.g., 4-position substitution, N-alkylation) which fall outside the claimed pharmacophore space.

MCH receptor GPCR antagonist obesity

Conformational Rigidity vs. Acyclic Amines

The rigid pyrrolidine scaffold of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine provides conformational restriction that reduces entropic penalties upon target binding compared to flexible acyclic amine analogs [1]. This conformational pre-organization is a well-established principle in medicinal chemistry for optimizing binding affinity and selectivity. The compound's computed properties—XLogP3 = 0.6 and topological polar surface area = 42.2 Ų [1]—also define its physicochemical profile relative to analogs with different substitution patterns.

conformational restriction binding entropy medicinal chemistry

Pyridine Metal Coordination Potential

The pyridin-2-yl substituent in (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine enhances metal coordination properties compared to simple pyrrolidin-3-amine (CAS 103831-11-4) or N-alkyl pyrrolidines lacking heteroaromatic functionality [1]. The nitrogen atom in the pyridine ring serves as a Lewis basic site for transition metal binding, facilitating applications in ligand design for metal-catalyzed asymmetric transformations. This contrasts with non-pyridyl analogs that lack this coordination handle and therefore cannot support the same catalytic manifolds.

asymmetric catalysis metal coordination chiral ligand

Commercial Purity Benchmarking

Commercial suppliers consistently offer (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine at purity specifications of 97% to ≥98% . The S-enantiomer (CAS 884738-96-9) is available at comparable purity levels (95% to 97%) [1]. This purity tier supports direct use in medicinal chemistry campaigns and asymmetric synthesis without additional purification. The compound is documented with MDL number MFCD20720559, enabling unambiguous identification in procurement workflows .

chemical purity procurement specification quality control

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: Research Applications


JAK3-Selective Inhibitor Development

Research programs targeting selective JAK3 inhibition should prioritize (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine as a chiral building block. Derivatives of this (R)-configured scaffold demonstrate JAK3 inhibition with an IC₅₀ of 38 nM while sparing JAK1, JAK2, and TYK2 [1]. This selectivity profile is critical for developing immunomodulatory agents with reduced hematopoietic and off-target toxicity compared to pan-JAK inhibitors. The (R)-stereochemistry is essential for achieving this selectivity window.

MCH Receptor Antagonist Discovery

For programs targeting melanin-concentrating hormone (MCH) receptors—implicated in obesity and metabolic regulation—the 2-(3-aminopyrrolidin-1-yl)pyridine scaffold is explicitly claimed in patent WO2005103039A8 [2]. (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine serves as the foundational intermediate for constructing this pharmacophore. Alternative pyrrolidine substitution patterns or achiral analogs are not covered by this enabling patent disclosure and may exhibit different receptor pharmacology.

Chiral Ligand Design for Asymmetric Catalysis

The (R)-configured chiral center combined with the pyridin-2-yl metal-coordinating moiety makes (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine a valuable precursor for synthesizing chiral ligands in transition metal catalysis [3]. The pyridine nitrogen provides a Lewis basic site for metal coordination, while the primary amine serves as a reactive handle for further functionalization. This combination is absent in simple pyrrolidin-3-amine or non-pyridyl analogs, establishing this compound as uniquely suited for asymmetric catalytic applications.

Conformationally Restricted Amine Drug Design

In fragment-based drug discovery and structure-based design campaigns, the rigid pyrrolidine scaffold of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine offers predictable binding geometry with reduced entropic penalties compared to flexible acyclic amines [3]. The compound's physicochemical properties (XLogP3 = 0.6, TPSA = 42.2 Ų) and single rotatable bond provide a defined conformational landscape that enhances binding pose predictability in molecular docking studies and reduces false-positive rates in biochemical screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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